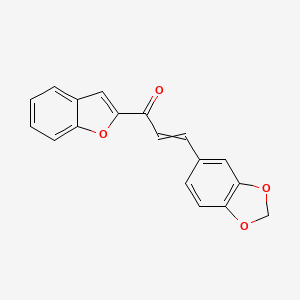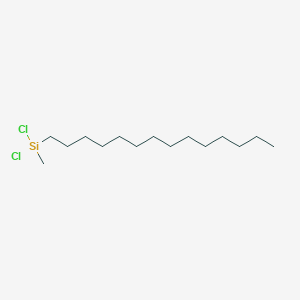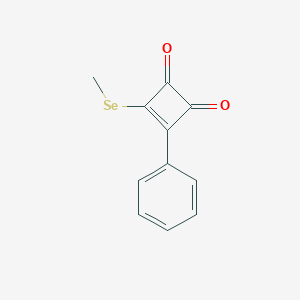
4,4,6-Trimethyl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-1,3-dioxane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the cyclization of 2,4,4-trimethyl-1,3-dioxane with sulfur dichloride (SCl₂) in the presence of a base, such as triethylamine. This reaction also proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-1,3-oxathiane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted oxathianes
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations .
In biological systems, this compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its potential as an antimicrobial and antifungal agent suggests interactions with microbial cell membranes and enzymes .
Comparaison Avec Des Composés Similaires
4,4,6-Trimethyl-1,3-oxathiane can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Oxathiane: Similar structure but without the trimethyl substitution.
Uniqueness
The presence of three methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other oxathianes and related compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and ongoing research continues to uncover its potential in biology, medicine, and industry.
Propriétés
Numéro CAS |
59323-71-6 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
4,4,6-trimethyl-1,3-oxathiane |
InChI |
InChI=1S/C7H14OS/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3 |
Clé InChI |
FADYOAZZVDDMCU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(SCO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)




